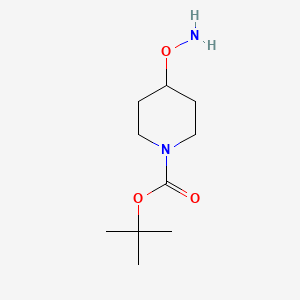

tert-ブチル 4-(アミノオキシ)ピペリジン-1-カルボン酸塩

概要

説明

Tert-butyl 4-(aminooxy)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related tert-butyl piperidine-1-carboxylate derivatives are frequently used in the synthesis of pharmaceuticals, including anticancer drugs and potential treatments for depression and cerebral ischemia .

Synthesis Analysis

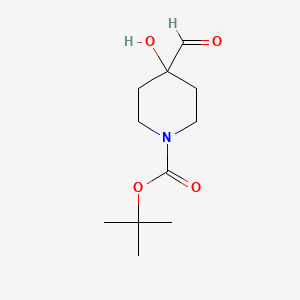

The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol with a high total yield of 71.4% . Similarly, tert-butyl 4-oxopiperidine-1-carboxylate was used as a starting material for the synthesis of Schiff base compounds, which were then characterized using various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized using techniques such as ESI-MS, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a Schiff base compound derived from tert-butyl 4-oxopiperidine-1-carboxylate was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions to form new compounds. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation with different bromoalkenes yielded tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are crucial for the preparation of diverse piperidine derivatives that can be further modified to produce targeted pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are elucidated through spectroscopic methods and DFT analyses. These studies reveal information about the stability, reactivity, and potential biological activity of the compounds. For instance, the Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate showed varying degrees of intramolecular hydrogen bonding, which can influence their chemical properties .

科学的研究の応用

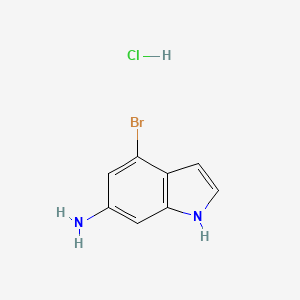

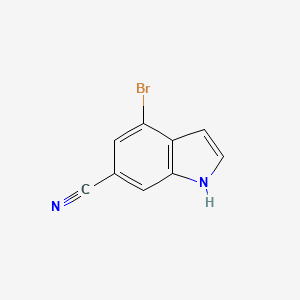

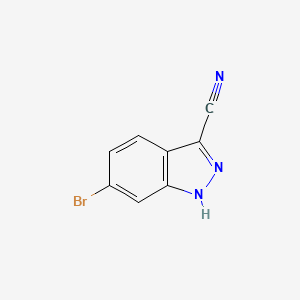

PROTACリンカー開発

tert-ブチル 4-(アミノオキシ)ピペリジン-1-カルボン酸塩: は、PROTAC(プロテオリシス標的キメラ)の開発における半柔軟性リンカーとして利用されています。PROTACは、タンパク質の分解を標的にする新しいタイプの治療薬です。 この化合物の構造により、リンカー領域に剛性を組み込むことができ、これは、二機能性タンパク質分解剤の3次元配向に大きく影響し、薬物のような特性を最適化できます .

標的タンパク質分解

この化合物は、標的タンパク質分解戦略において重要な構成要素として役立ちます。 ユビキチンリガーゼと標的タンパク質の結合を促進することにより、疾患関連タンパク質を選択的に分解できる分子の設計を可能にし、さまざまな疾患の治療のための有望なアプローチを提供します .

結核に関する研究

この化合物は、低酸素条件下で結核菌の生存に不可欠なプロトン駆動力生成プロセスの一部として特定されています。 この研究は、感染した肉芽腫内の低酸素環境で細菌が生存する能力は治療における大きな課題であるため、結核の理解と対策に不可欠です .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-aminooxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)14-9(13)12-6-4-8(15-11)5-7-12/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTOYSDJBBDOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646808 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867034-25-1 | |

| Record name | tert-Butyl 4-(aminooxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

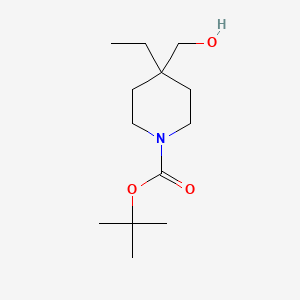

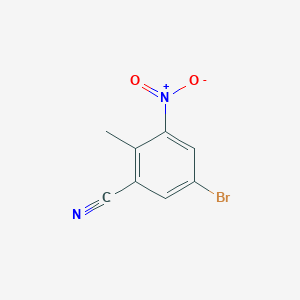

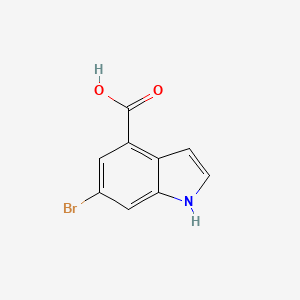

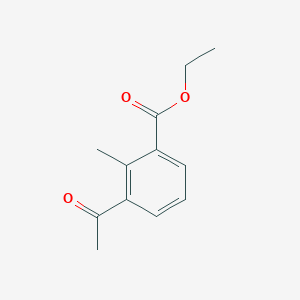

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)